Benzenamine, N-(2-furanylmethylene)-4-nitro-
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Overview
Description
Benzenamine, N-(2-furanylmethylene)-4-nitro- is a compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds, such as aldehydes or ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(2-furanylmethylene)-4-nitro- involves the condensation reaction between benzenamine and 2-furanylmethylene-4-nitrobenzaldehyde. The reaction is typically carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-(2-furanylmethylene)-4-nitro- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Benzenamine, N-(2-furanylmethylene)-4-nitro- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential anticancer properties and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-(2-furanylmethylene)-4-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions through its nitrogen and oxygen atoms, forming stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-(2-furanylmethylene)-4-methoxy-
- Benzenamine, N-(2-furanylmethylene)-2-hydroxy-
Uniqueness
Benzenamine, N-(2-furanylmethylene)-4-nitro- is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances the compound’s ability to participate in redox reactions and can influence its interaction with biological targets.
Properties
CAS No. |
13533-24-9 |
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Molecular Formula |
C11H8N2O3 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
1-(furan-2-yl)-N-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)10-5-3-9(4-6-10)12-8-11-2-1-7-16-11/h1-8H |
InChI Key |
VYOUUMOMRHFVOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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